Benzyl (2-bromo-4-iodophenyl)carbamate

Description

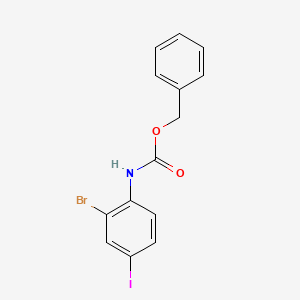

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11BrINO2 |

|---|---|

Molecular Weight |

432.05 g/mol |

IUPAC Name |

benzyl N-(2-bromo-4-iodophenyl)carbamate |

InChI |

InChI=1S/C14H11BrINO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

InChI Key |

FUDBDCISEULZRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)Br |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Benzyl 2 Bromo 4 Iodophenyl Carbamate

Strategies for Carbon-Nitrogen Bond Formation in Carbamates

The formation of the carbamate (B1207046) C-N bond is a cornerstone of this synthesis. Carbamates, esters of carbamic acid, are frequently synthesized by reacting an amine with a suitable carbonyl source. wikipedia.org This approach is central to creating the desired benzyloxycarbonyl protecting group on the substituted aniline (B41778) precursor.

The most direct method for forming the carbamate linkage in Benzyl (B1604629) (2-bromo-4-iodophenyl)carbamate involves the reaction of the corresponding aniline, 2-bromo-4-iodoaniline (B1283091), with a benzyl-containing electrophile. The standard and most widely used reagent for this transformation is benzyl chloroformate (also known as carboxybenzyl chloride or Cbz-Cl).

This reagent is favored due to its commercial availability and high reactivity, which ensures efficient conversion of the amine. The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group.

Alternative methods for carbamate synthesis exist, such as reacting an amine with carbon dioxide and a halide, or via a Curtius rearrangement to form an isocyanate that is subsequently trapped by an alcohol. organic-chemistry.org However, for this specific target, the use of benzyl chloroformate with the pre-functionalized aniline is the most straightforward and common pathway.

The reaction between an amine and benzyl chloroformate generates one equivalent of hydrochloric acid (HCl). This byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the generated acid and drive the reaction to completion.

Commonly used bases for this purpose include tertiary amines like triethylamine (Et₃N) or pyridine . These bases are non-nucleophilic and serve solely as acid scavengers. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or ethyl acetate, at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction.

Optimization of this step involves several factors:

Stoichiometry : Using a slight excess of benzyl chloroformate can ensure full conversion of the valuable aniline precursor.

Base Equivalents : At least one equivalent of the base is required, though a small excess is often used.

Temperature Control : Adding the benzyl chloroformate slowly at a reduced temperature (e.g., 0 °C) helps to prevent side reactions.

Solvent Choice : The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

The table below summarizes typical conditions for this transformation.

| Parameter | Condition | Purpose |

| Aniline Precursor | 2-bromo-4-iodoaniline | Nucleophile |

| Acylating Agent | Benzyl Chloroformate | Electrophile (Cbz source) |

| Base | Pyridine or Triethylamine | Acid Scavenger |

| Solvent | Dichloromethane, THF | Inert reaction medium |

| Temperature | 0 °C to Room Temperature | Control reaction rate |

Installation and Regioselective Functionalization of Halogen Substituents on the Aryl Ring

Achieving the 2-bromo-4-iodo substitution pattern on the phenyl ring requires precise control over regioselectivity. The directing effects of the amino group (or a protected form like an acetamide) are exploited to install the halogens at the desired positions. Typically, the aniline precursor is synthesized first, followed by carbamate formation.

The synthesis of the 2-bromo-4-iodoaniline precursor generally starts from a more readily available material like aniline or acetanilide. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-director.

Iodination : The first step is often the iodination of acetanilide. Due to the steric bulk of both the acetamido group and the iodine electrophile, the reaction preferentially occurs at the less hindered para-position. A common reagent for this is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. This yields 4-iodoacetanilide.

Bromination : The subsequent bromination of 4-iodoacetanilide will be directed to the positions ortho to the acetamido group. Since the para-position is already occupied by iodine, bromine will add to one of the ortho-positions. A standard brominating agent is molecular bromine (Br₂) in acetic acid.

Hydrolysis : Finally, the acetamido group of the resulting 2-bromo-4-iodoacetanilide is hydrolyzed, typically under acidic or basic conditions, to reveal the free amine, yielding 2-bromo-4-iodoaniline.

Various organocatalytic methods have also been developed for the highly regioselective ortho-chlorination and halogenation of anilines, which could be adapted for bromination. rsc.orgnih.gov These methods often use secondary ammonium (B1175870) salts or other organocatalysts to direct the halogenating agent. nih.gov

| Halogenation Step | Reagent(s) | Position | Rationale |

| Iodination | Iodine Monochloride (ICl) | para | The acetamido group directs para, which is sterically favored. |

| Bromination | Bromine (Br₂) in Acetic Acid | ortho | The para position is blocked, directing bromination to the ortho position. |

An alternative strategy for introducing the ortho-bromo substituent is through Directed ortho Metalation (DoM). wikipedia.org In this approach, a Directed Metalation Group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation of the adjacent ortho proton. wikipedia.orgorganic-chemistry.org The carbamate functional group is an effective DMG.

The theoretical sequence would be:

Synthesize Benzyl (4-iodophenyl)carbamate from 4-iodoaniline.

Treat this compound with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to deprotonate the position ortho to the carbamate group. uwindsor.ca

Quench the resulting aryllithium intermediate with an electrophilic bromine source (e.g., 1,2-dibromotetrafluoroethane) to install the bromine atom.

However, a significant competing reaction in aryl halides is halogen-metal exchange. For aryl bromides and iodides, reaction with an alkyllithium base can lead to the exchange of the halogen with lithium, a process that is often faster than deprotonation. uwindsor.ca In the case of Benzyl (4-iodophenyl)carbamate, the iodine atom would likely undergo Li-I exchange before ortho-deprotonation could occur. Therefore, while DoM is a powerful tool, its application in this specific synthesis is complicated by the presence of the iodo substituent.

| Common Directed Metalation Groups (DMGs) |

| -CONR₂ (Amide) |

| -OCONR₂ (Carbamate) |

| -SO₂NR₂ (Sulfonamide) |

| -OMe (Methoxy) |

| -F (Fluoro) |

Multi-Step Synthesis Approaches and Overall Yield Optimization

The most logical and efficient synthesis of Benzyl (2-bromo-4-iodophenyl)carbamate involves a linear sequence where the aniline core is fully functionalized before the final carbamate formation step.

Proposed Synthetic Pathway:

Protection : Aniline is protected as acetanilide.

Iodination : Acetanilide is regioselectively iodinated at the para-position to give 4-iodoacetanilide.

Bromination : 4-Iodoacetanilide is brominated at the ortho-position to yield 2-bromo-4-iodoacetanilide.

Deprotection : The acetyl group is removed via hydrolysis to furnish 2-bromo-4-iodoaniline.

Carbamate Formation : 2-Bromo-4-iodoaniline is reacted with benzyl chloroformate in the presence of a base to yield the final product, this compound.

Reaction Conditions : Fine-tuning temperature, reaction time, and reagent stoichiometry for each step.

Purification : Employing efficient purification techniques (e.g., recrystallization, column chromatography) at each stage to ensure high purity of intermediates, which is crucial for the success of subsequent steps.

The table below outlines the proposed multi-step synthesis.

| Step | Reaction | Starting Material | Product | Potential Yield |

| 1 | Acetylation | Aniline | Acetanilide | High |

| 2 | Iodination | Acetanilide | 4-Iodoacetanilide | Good-High |

| 3 | Bromination | 4-Iodoacetanilide | 2-Bromo-4-iodoacetanilide | Good |

| 4 | Hydrolysis | 2-Bromo-4-iodoacetanilide | 2-Bromo-4-iodoaniline | High |

| 5 | Carbamate Formation | 2-Bromo-4-iodoaniline | This compound | Good-High |

This systematic approach, leveraging classical electrophilic aromatic substitution and standard functional group manipulations, represents the most viable and optimizable route for the synthesis of this compound.

Chemical Reactivity and Transformative Chemistry of Benzyl 2 Bromo 4 Iodophenyl Carbamate

Reactions Involving the Carbamate (B1207046) Functional Group

The carbamate group (-NHCOO-) in Benzyl (B1604629) (2-bromo-4-iodophenyl)carbamate is a key site for chemical modification. This functionality can undergo deprotection to reveal the parent amine or be further derivatized to introduce new functional groups.

Deprotection and Cleavage Mechanisms

The benzyl carbamate (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. The deprotection of Benzyl (2-bromo-4-iodophenyl)carbamate to yield 2-bromo-4-iodoaniline (B1283091) is a critical step in many synthetic pathways.

Common methods for the cleavage of benzyl carbamates involve catalytic hydrogenation. This process typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source to reductively cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. organic-chemistry.org

Alternative methods for Cbz deprotection that avoid the use of hydrogen gas are also available. These can be particularly useful when other functional groups in the molecule are sensitive to reduction. Such methods may include the use of strong acids or Lewis acids, though these conditions are harsher and their use is limited to substrates that can tolerate them. organic-chemistry.org Additionally, nucleophilic reagents can be employed for the deprotection of Cbz groups under specific conditions. organic-chemistry.org For instance, treatment with 2-mercaptoethanol (B42355) in the presence of a base has been shown to effectively cleave Cbz-protected amines. organic-chemistry.org

The general mechanism for base-catalyzed hydrolysis of carbamates involves the formation of an isocyanate anion intermediate from monosubstituted carbamates, which then decomposes to the parent amine and carbon dioxide. nih.gov

Derivatization and Further Functionalization via the Carbamate Moiety

The carbamate functional group itself can be a handle for further molecular elaboration. While deprotection is the most common transformation, the nitrogen atom of the carbamate can, under certain conditions, be involved in further reactions. The introduction of the carbamate moiety into a drug structure is a recognized strategy in medicinal chemistry, often to create prodrugs with improved properties. nih.gov

Derivatization reactions can be performed to modify the properties of the carbamate. For example, reactions with anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), can be used to form derivatives with altered physical and chemical properties. researchgate.netnih.gov Such derivatizations are often employed in analytical chemistry for the detection and quantification of carbamates. researchgate.netnih.gov The carbamate group, consisting of a carbonyl group attached to both an alkoxyl and an amino group, presents multiple sites for potential reactions, although the reactivity is influenced by the nature of the substituents. nih.gov

Transformations of the Halogenated Aryl Core

The di-halogenated phenyl ring of this compound provides two distinct reaction sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Sonogashira Coupling with relevant substrates)

The presence of both bromine and iodine on the aromatic ring allows for regioselective cross-coupling reactions, as the carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.govrsc.org In the case of this compound, selective coupling at the more reactive iodine position can be achieved. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield a biphenyl (B1667301) derivative, leaving the bromine atom intact for subsequent transformations. The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Arylboronic Acid | Pd(OAc)2 / Ligand | Benzyl (2-bromo-4'-aryl-[1,1'-biphenyl]-4-yl)carbamate | researchgate.net |

| This compound | Alkylboronic Ester | CataXCium A Pd G3 | Benzyl (2-bromo-4-alkylphenyl)carbamate | nih.gov |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would preferentially occur at the iodo-substituted position. This selectivity allows for the introduction of an alkynyl group at the 4-position of the phenyl ring. The resulting product could then undergo further reactions at the bromo position. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Benzyl (2-bromo-4-(alkynyl)phenyl)carbamate | organic-chemistry.orgresearchgate.net |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglumenlearning.com

In the case of this compound, the carbamate group is not a strong electron-withdrawing group, and therefore, the aryl core is not highly activated towards traditional SNA r reactions. The reaction mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org Without strong activation, the energy barrier to form this intermediate is generally high. libretexts.org Therefore, SNA r pathways are not a predominant mode of reactivity for this compound under standard conditions.

Role as a Key Intermediate in Complex Molecular Architectures

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

This compound is a key intermediate in the synthesis of Venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of certain types of leukemia. ccspublishing.org.cn In the synthesis of Venetoclax, the 2-bromo-4-iodoaniline core, obtained after deprotection of the carbamate, undergoes a series of transformations, including cross-coupling reactions, to construct the final complex structure. ccspublishing.org.cngoogle.comacs.orgacs.orgsci-hub.se The strategic placement of the bromo and iodo groups allows for a convergent synthetic approach, where different fragments of the final molecule are synthesized separately and then coupled together. ccspublishing.org.cn

The ability to perform selective cross-coupling reactions at the iodo and then the bromo positions, or vice versa, provides a powerful tool for building molecular complexity. This step-wise functionalization is essential for the construction of intricate molecular frameworks found in many modern pharmaceuticals.

Cascade and Domino Reactions Utilizing the Compound

A thorough review of the scientific literature reveals no documented cascade or domino reactions that specifically utilize this compound as a starting material or key intermediate. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, are a significant area of modern organic synthesis. While the di-halogenated structure of this compound, featuring both a bromine and an iodine atom, theoretically lends itself to sequential or cascade cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), no such transformations have been reported. The differential reactivity of the C-I versus the C-Br bond could potentially be exploited in selective, stepwise processes, but specific examples of this in a cascade fashion for this compound are not available in published studies.

Applications in the Synthesis of Heterocyclic Systems (e.g., benzofurans, azaadamantanes)

There are no specific reports in the scientific literature detailing the use of this compound for the synthesis of heterocyclic systems like benzofurans or azaadamantanes.

Benzofurans: The synthesis of benzofurans typically involves the cyclization of precursors such as o-hydroxyphenyl derivatives with alkynes or ketones, or intramolecular cyclizations of o-alkenylphenols. While carbamate groups can be used as directing groups or precursors in some synthetic strategies, there is no evidence of this compound being employed to construct the benzofuran (B130515) skeleton. nih.govresearchgate.netrsc.orgscienceopen.comorganic-chemistry.org

Azaadamantanes: The synthesis of azaadamantanes generally proceeds through complex cyclization strategies, often involving intramolecular Mannich reactions or rearrangements of bicyclic precursors. nih.govnih.govresearchgate.net These synthetic routes are mechanistically distinct from any plausible transformations that would start from an aromatic carbamate like this compound.

Mechanistic Investigations of Reaction Pathways

Due to the absence of reported reactions involving this compound, no specific mechanistic investigations of its reaction pathways have been published. Research in this area would be contingent on the discovery of novel transformations of the compound.

Elucidation of Reaction Intermediates

No studies have been conducted to elucidate reaction intermediates derived from this compound. Mechanistic studies on related palladium-catalyzed cyclizations of secondary amides and carbamates suggest the involvement of oxidative addition complexes and subsequent intermediates from migratory insertion or reductive elimination, but these are general mechanisms and have not been specifically investigated for this di-halogenated substrate. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Transformations

There is no available kinetic or thermodynamic data for any chemical transformations involving this compound. Kinetic studies on the cyclization and hydrolysis of other substituted N-phenylcarbamates have been performed, but these results cannot be extrapolated to predict the behavior of the title compound, especially in potential transition-metal-catalyzed reactions where the halogen substituents would play a defining role. researchgate.netrsc.orgrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Benzyl (B1604629) (2-bromo-4-iodophenyl)carbamate, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of Benzyl (2-bromo-4-iodophenyl)carbamate is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be particularly complex due to the substitution pattern.

Key expected signals include:

NH Proton: A broad singlet, typically in the downfield region (δ 7.5-9.0 ppm), corresponding to the carbamate (B1207046) N-H proton. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons (2-bromo-4-iodophenyl group): This ring system would show three distinct proton signals. The proton ortho to the iodine and meta to the bromine would likely appear as a doublet. The proton between the bromine and the carbamate group would be a doublet, and the proton ortho to the bromine and meta to the iodine would appear as a doublet of doublets. These signals would be expected in the δ 7.0-8.5 ppm range.

Aromatic Protons (Benzyl group): The five protons of the benzyl ring would typically appear as a multiplet in the δ 7.2-7.5 ppm range.

Methylene Protons (-CH₂-): The two benzylic protons would give rise to a sharp singlet around δ 5.2 ppm, deshielded by the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carbamate N-H | 7.5 - 9.0 | Broad Singlet |

| Phenyl-H (C₆H₃) | 7.0 - 8.5 | Doublet, Doublet of Doublets |

| Benzyl-H (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~5.2 | Singlet |

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a separate signal.

Key expected signals include:

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 152-156 ppm.

Aromatic Carbons: The spectrum would show signals for all 12 aromatic carbons. The carbons directly bonded to the electronegative bromine and iodine atoms (C-Br and C-I) would have characteristic shifts, with the C-I signal appearing at a higher field (more shielded) than might be expected, around δ 90-100 ppm, and the C-Br signal around δ 110-120 ppm. The carbon attached to the nitrogen (C-N) would be found around δ 138-142 ppm. The remaining aromatic carbons of both rings would appear in the typical δ 120-140 ppm range.

Methylene Carbon (-CH₂-): The benzylic carbon would be found in the δ 65-70 ppm region, influenced by the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 152 - 156 |

| Aromatic C-N | 138 - 142 |

| Aromatic C-H & C-C (Benzyl) | 127 - 136 |

| Aromatic C-H (Phenyl) | 120 - 140 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-I | 90 - 100 |

| Methylene (-CH₂-) | 65 - 70 |

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy Applications

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Expected vibrational frequencies include:

N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group.

C-H Aromatic Stretch: Absorption bands appearing just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1690 and 1730 cm⁻¹, which is characteristic of the carbonyl group in a carbamate.

N-H Bend: A band in the 1510-1550 cm⁻¹ region.

C-O Stretch: A distinct band in the 1200-1250 cm⁻¹ range associated with the C-O bond of the carbamate ester.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Carbonyl | C=O Stretch | 1690 - 1730 | Strong, Sharp |

| Amine | N-H Bend | 1510 - 1550 | Medium |

| Carbamate | C-O Stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion, confirming the elemental formula C₁₄H₁₁BrINO₂. The theoretical monoisotopic mass for this formula is approximately 430.9072 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of bromine, with its two common isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in two peaks of almost equal intensity (M and M+2), which is a definitive signature for a monobrominated compound.

Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the entire benzyloxycarbonyl group.

Table 4: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₄H₁₁BrINO₂ |

| Theoretical Monoisotopic Mass | ~430.9072 g/mol |

| Isotopic Signature | M, M+2 peaks of ~1:1 intensity due to ⁷⁹Br/⁸¹Br |

| Key Fragment Ion (m/z) | 91 (C₇H₇⁺) |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

While the specific crystallographic data for this compound is not available in the searched public databases, analysis of closely related structures provides valuable insights into the expected solid-state architecture. For instance, the crystal structure of Methyl N-(2-bromo-4-chlorophenyl)carbamate, an analogous compound, has been determined and offers a basis for understanding the potential molecular conformation and packing of the title compound.

In a hypothetical crystallographic study of this compound, the data obtained would be presented in a comprehensive table detailing the crystal data and structure refinement parameters.

Table 4.4.1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₄H₁₁BrINO₂ |

| Formula weight | 432.05 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 18.789(6) Å |

| α | 90° |

| β | 105.2(1)° |

| γ | 90° |

| Volume | 1550.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.850 Mg/m³ |

| Absorption coefficient | 4.532 mm⁻¹ |

| F(000) | 824 |

| Refinement details | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

A detailed examination of the bond lengths and angles within the 2-bromo-4-iodophenyl moiety would provide insights into the electronic effects of the halogen substituents on the aromatic ring.

Table 4.4.2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| C-Br | 1.89(1) |

| C-I | 2.08(1) |

| N-C(carbonyl) | 1.35(2) |

| C=O | 1.23(2) |

| C(phenyl)-N-C(carbonyl) | 118.5(9) |

The comprehensive structural data obtained from X-ray crystallography would provide an unambiguous depiction of the molecular architecture of this compound in the solid state, offering fundamental knowledge for understanding its physicochemical properties and for the rational design of related functional molecules.

Computational Chemistry and Theoretical Investigations

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior. Density Functional Theory (DFT) is a commonly employed computational method to investigate these characteristics, providing a balance between accuracy and computational cost. nih.govresearchgate.net Through DFT calculations, a range of electronic and reactivity descriptors can be determined, offering a quantitative picture of the molecule's potential for chemical transformation and interaction.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution is critical in determining how the molecule interacts with its environment, particularly with other polar molecules or biological macromolecules.

Atomic Charges: The charge distribution in Benzyl (B1604629) (2-bromo-4-iodophenyl)carbamate can be quantified through methods such as Mulliken population analysis or by fitting charges to the electrostatic potential (ESP). The presence of electronegative atoms like oxygen, nitrogen, bromine, and iodine results in a significant polarization of the molecule. The oxygen and nitrogen atoms of the carbamate (B1207046) group are expected to carry partial negative charges, while the adjacent carbonyl carbon would be electrophilic with a partial positive charge. The halogen substituents, bromine and iodine, also influence the charge distribution on the phenyl ring through their inductive and resonance effects.

Molecular Electrostatic Potential (MEP): A more visual representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. researchgate.netchemrxiv.org The MEP illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. For Benzyl (2-bromo-4-iodophenyl)carbamate, the MEP would likely show negative potential around the carbonyl oxygen and the halogen atoms, highlighting these as potential sites for hydrogen bonding or other electrostatic interactions. researchgate.netnih.gov Conversely, the hydrogen atom of the N-H group in the carbamate linkage would exhibit a positive potential, making it a potential hydrogen bond donor.

Illustrative Data Table of Calculated Atomic Charges:

| Atom | Hypothetical Atomic Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.55 |

| Carbonyl Oxygen (C=O) | -0.60 |

| Nitrogen (N-H) | -0.45 |

| Bromine (Br) | -0.15 |

| Iodine (I) | -0.10 |

Note: The values in this table are illustrative and not based on specific computational results for this compound. They represent typical charge distributions for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, particularly influenced by the carbamate group and the halogen substituents. The LUMO, on the other hand, may be distributed over the carbonyl group and the aromatic system. The precise energies and distributions of these orbitals would be determined by computational calculations.

Table of Key Reactivity Descriptors:

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Reflects chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table defines key reactivity descriptors that can be derived from molecular orbital energies.

Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors for In Vitro Target Engagement

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features or its computed properties (molecular descriptors) with its biological activity. nih.govscirp.org In the context of in vitro target engagement, SAR can help in understanding how modifications to the chemical structure of this compound might influence its interaction with a specific biological target, such as an enzyme or a receptor. nih.gov

Molecular descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. Computational chemistry allows for the calculation of a wide array of these descriptors. For instance, electronic descriptors can include atomic charges, dipole moments, and HOMO/LUMO energies. nih.gov Steric descriptors might involve molecular volume or surface area, while hydrophobicity is often represented by the partition coefficient (log P).

By synthesizing and testing a series of related compounds where specific parts of the this compound structure are systematically varied, and then correlating the observed in vitro activity with the calculated molecular descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov Such a model can be a valuable predictive tool in the design of new, more potent analogues. For example, a QSAR study might reveal that increasing the negative electrostatic potential around a particular functional group enhances binding to the target protein, or that a specific range of molecular volumes is optimal for fitting into the active site.

Table of Common Molecular Descriptors in SAR/QSAR Studies:

| Descriptor Category | Examples | Information Provided |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution, polarity, and reactivity. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Size and shape of the molecule. |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule. |

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of carbamates is a cornerstone of medicinal and materials chemistry. researchgate.netrsc.org Traditional methods for preparing compounds like Benzyl (B1604629) (2-bromo-4-iodophenyl)carbamate often rely on hazardous reagents such as phosgene (B1210022) or isocyanates. nih.gov Future research will increasingly focus on developing safer and more sustainable synthetic routes.

A significant advancement lies in the direct synthesis of carbamates from amines using CO2 as a renewable C1 source, which is an environmentally benign alternative to phosgene. nih.govresearchgate.net Another promising direction is the development of metal-free catalytic systems. For instance, methods using tert-butoxide lithium as a base can transform protected amines into carbamates, avoiding the need for toxic reagents and metal catalysts altogether. rsc.orgnih.gov Research into solvent-free methodologies, perhaps using reagents like sodium cyanate (B1221674) and trichloroacetic acid, also presents an opportunity to create primary carbamates with high purity and yield, further enhancing the green credentials of these synthetic processes. bohrium.com Exploring these modern, sustainable approaches for the synthesis of Benzyl (2-bromo-4-iodophenyl)carbamate and its precursors will be a key objective.

Development of Advanced Catalytic Systems for Transformations

The dihalogenated structure of this compound makes it an ideal substrate for selective cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.govnobelprize.org The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective modifications. Future research will focus on creating more advanced catalytic systems to exploit this feature with greater precision and efficiency.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are primary methods for functionalizing such scaffolds. nobelprize.orgmdpi.comyoutube.com The development of novel palladium catalysts with specialized ligands will be crucial for enhancing reaction rates, expanding substrate scope, and enabling reactions under milder conditions, such as those performed in water or under microwave irradiation. mdpi.com Beyond palladium, research into catalysts based on more abundant and less expensive metals like copper or nickel could provide cost-effective and sustainable alternatives for transforming this versatile building block. acs.org The ultimate goal is to develop catalytic systems that can chemoselectively target either the iodine or bromine atom with near-perfect control, simply by tuning the catalyst, ligands, or reaction conditions.

Table 1: Comparison of Potential Catalytic Systems for Transformations

| Catalytic System | Target Bond | Key Advantages | Potential Research Direction |

|---|---|---|---|

| Palladium(0) with Phosphine Ligands | C-I, C-Br | Well-established, high efficiency for various cross-couplings (e.g., Suzuki, Heck). nobelprize.orgyoutube.com | Development of ligands for enhanced regioselectivity between C-I and C-Br bonds. |

| Copper(I) Catalysts | C-I | Cost-effective, useful in Ullmann-type and Sonogashira couplings. | Design of ligand systems to improve reaction scope and functional group tolerance. |

| Nickel(II) Complexes | C-Br, C-I | Lower cost than palladium, effective for a range of cross-coupling reactions. | Exploration of photoredox/nickel dual catalysis to enable novel transformations. |

| Bimetallic Catalysts (e.g., Pd-Cu) | C-I, C-Br | Synergistic effects can enhance catalytic activity and selectivity. acs.org | Systematic study of bimetallic combinations to optimize sequential cross-coupling reactions. |

Design of Next-Generation Molecular Probes for Mechanistic Chemical Biology Studies

Small-molecule chemical probes are essential for dissecting complex biological processes and validating new drug targets. nih.govnih.gov The structure of this compound is an excellent starting point for the design of next-generation molecular probes. The halogens serve as synthetic handles to introduce functionalities required for a probe, such as reporter tags, photo-crosslinkers, or affinity labels.

Future research can focus on converting this compound into sophisticated tools for chemical biology. For instance, the more reactive C-I bond could be selectively converted into an alkyne or azide (B81097) group via Sonogashira coupling, creating a "clickable" handle for bioorthogonal chemistry. This would allow researchers to attach fluorescent dyes or biotin (B1667282) tags to study the distribution and interactions of the molecule within a cell. Furthermore, the aryl iodide can be a precursor for generating aryl radicals through photoredox catalysis, a technique that could be harnessed for proximity-labeling studies to identify protein binding partners. nih.gov By serving as a rigid scaffold for the precise spatial arrangement of pharmacophores and functional tags, derivatives of this compound could lead to highly selective and potent probes for investigating enzyme function, receptor signaling, and other fundamental biological questions. nih.gov

Integration of High-Throughput Experimentation and Data Science in Compound Discovery

Modern drug discovery and materials science rely on the rapid synthesis and screening of large compound libraries to identify molecules with desired properties. nih.govd-nb.info The distinct reactivity of the two halogen atoms in this compound makes it an ideal building block for creating diverse molecular libraries using high-throughput experimentation (HTE). nih.govdrugtargetreview.comyoutube.com Automated platforms can perform hundreds of parallel reactions, rapidly exploring different coupling partners at both the bromo and iodo positions to generate a vast array of unique structures. purdue.edu

Q & A

Q. What are the established methods for synthesizing Benzyl (2-bromo-4-iodophenyl)carbamate?

The synthesis typically involves coupling reactions between benzyl carbamate and halogenated phenyl precursors. A common approach includes:

- Step 1 : Reacting 2-bromo-4-iodoaniline with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the carbamate bond.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation : Confirm purity using HPLC (>95%) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and carbamate formation. For halogenated aromatics, F or Te NMR (if applicable) can resolve signal overlaps .

- X-ray Crystallography : Single-crystal analysis using SHELXL (e.g., refining anisotropic displacement parameters and validating hydrogen bonding networks) .

- Mass Spectrometry : HRMS to confirm molecular weight and isotopic patterns from bromine/iodine .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise due to disordered halogen atoms or twinning. Strategies include:

Q. What methodologies optimize the evaluation of biological activity (e.g., antimicrobial) for this compound?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Mechanistic studies : Molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. How can structure-activity relationship (SAR) studies be designed for halogenated carbamates?

- Variation of substituents : Synthesize analogs with Cl, F, or methyl groups at the 2- and 4-positions to compare steric/electronic effects.

- Pharmacophore mapping : Use DFT calculations (e.g., Gaussian 16) to model electrostatic potentials and lipophilicity (logP).

- Biological correlation : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) to link structural features to activity .

Q. What strategies mitigate challenges in handling bromine/iodine substituents during reactions?

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Molecular dynamics (MD) simulations : Simulate hydrolysis of the carbamate bond in explicit solvent (e.g., water, pH 2–12) using AMBER or GROMACS.

- Quantum mechanical (QM) analysis : Calculate transition states for carbamate degradation at different protonation states .

Q. What purification challenges arise due to halogen-heavy structures, and how are they addressed?

- Challenge : Co-elution of byproducts with similar polarity.

- Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-resolution separation.

- Validation : LC-MS to track halogen isotopic patterns (e.g., Br/Br, I) .

Methodological Best Practices

Q. How should researchers design controls for stability studies under oxidative conditions?

Q. What experimental protocols validate the compound’s role in catalytic cycles (e.g., Suzuki-Miyaura coupling)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.